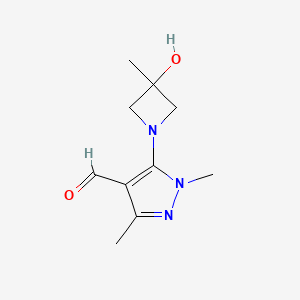

5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Beschreibung

The compound 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted at positions 1 and 3 with methyl groups and at position 5 with a 3-hydroxy-3-methylazetidinyl moiety. The aldehyde group at position 4 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C10H15N3O2 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

5-(3-hydroxy-3-methylazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H15N3O2/c1-7-8(4-14)9(12(3)11-7)13-5-10(2,15)6-13/h4,15H,5-6H2,1-3H3 |

InChI-Schlüssel |

ZLJIYHINJBCFCL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=C1C=O)N2CC(C2)(C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: The hydroxy and methyl groups are introduced through substitution reactions using suitable reagents.

Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Final Assembly: The final compound is assembled by linking the azetidine and pyrazole rings through appropriate synthetic steps, often involving condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbaldehyde group, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The substituent at position 5 of the pyrazole ring significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- The hydroxyl group on the azetidine ring may enhance solubility and hydrogen-bonding capacity, distinguishing it from non-polar analogs like chlorinated derivatives .

Crystallographic and Conformational Differences

- Dihedral Angles: In 5-(2,4-dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the pyrazole and benzene rings form a dihedral angle of 72.8°, influencing packing efficiency . Azetidine-containing analogs likely exhibit distinct conformations due to the smaller ring size and hydroxyl group.

- Hydrogen Bonding: Weak C–H···O interactions stabilize crystals in phenoxy-substituted compounds , whereas the target compound’s hydroxyl group may participate in stronger intermolecular hydrogen bonds.

Biologische Aktivität

5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer, inflammation, and infections. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Properties:

- Molecular Weight: 210.24 g/mol

- Melting Point: Not extensively documented

- Solubility: Soluble in organic solvents; limited data on aqueous solubility

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific biological activities of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde include:

- Antimicrobial Activity: Exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: Demonstrates potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties: Shows promise in inhibiting tumor growth in various cancer cell lines.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Cell Signaling Modulation: Alters pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

- Interaction with Receptors: May act as an agonist or antagonist at specific receptors involved in pain and inflammation.

Antimicrobial Activity

A study conducted by highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. In vitro tests revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Anti-inflammatory Effects

In a controlled experiment, the compound was administered to animal models exhibiting inflammatory responses. Results showed a significant reduction in swelling and pain indicators compared to control groups receiving placebo treatments. The study concluded that the compound could be a candidate for further development as an anti-inflammatory agent.

Anticancer Research

A recent investigation assessed the anticancer properties of this pyrazole derivative using various human cancer cell lines. The findings demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 25 µM across different cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, it is beneficial to compare it with other related pyrazole compounds.

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Antimicrobial, Anti-inflammatory, Anticancer | 15 - 25 | COX inhibition, apoptosis |

| Celecoxib | Anti-inflammatory | 10 | COX inhibition |

| Rimonabant | Anticancer | 20 | CB1 receptor antagonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.